molecular formula C30H32FN5O2S B2593390 4-tert-butyl-N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 393870-68-3

4-tert-butyl-N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2593390
CAS No.: 393870-68-3
M. Wt: 545.68
InChI Key: WGCLISKVDYTIQA-UHFFFAOYSA-N
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Description

“4-tert-butyl-N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide” is a complex organic compound that features a triazole ring, a fluorophenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-tert-butyl-N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Triazole Ring: Starting with a suitable precursor, such as an azide and an alkyne, the triazole ring can be formed via a Huisgen cycloaddition reaction.

    Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction.

    Attachment of the Sulfanyl Group: This step might involve a thiol-ene reaction or a similar method to introduce the sulfanyl group.

    Formation of the Benzamide Moiety: The final step could involve the coupling of the triazole derivative with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety, potentially forming amines.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.

Medicine

The compound could be explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, the compound might be used in the production of specialty chemicals, polymers, or as a component in advanced materials.

Mechanism of Action

The mechanism of action of “4-tert-butyl-N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide” would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
  • 4-tert-butyl-N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Uniqueness

The presence of the fluorophenyl group in “4-tert-butyl-N-{[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide” may impart unique properties such as increased lipophilicity, metabolic stability, and potential bioactivity compared to its chloro- or bromo- analogs.

Properties

IUPAC Name

4-tert-butyl-N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32FN5O2S/c1-19-6-7-20(2)25(16-19)33-27(37)18-39-29-35-34-26(36(29)24-14-12-23(31)13-15-24)17-32-28(38)21-8-10-22(11-9-21)30(3,4)5/h6-16H,17-18H2,1-5H3,(H,32,38)(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCLISKVDYTIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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